3-(3-Hydroxyphenyl)-2-propenoic acid

Xanthine oxidase Gout Hyperuricemia

3-(3-Hydroxyphenyl)-2-propenoic acid (also known as trans-3-hydroxycinnamic acid, m-coumaric acid, or 3-coumaric acid; CAS 588-30-7 for the unspecified geometry, CAS 14755-02-3 for the E-isomer) is a monohydroxycinnamic acid in which a single phenolic –OH is located at the meta position of the phenyl ring relative to the propenoic acid side chain. It belongs to the broader family of hydroxycinnamic acids (HCAs) that includes positional isomers o-coumaric acid (2-hydroxy) and p-coumaric acid (4-hydroxy) as well as polyhydroxylated analogues such as caffeic acid (3,4-dihydroxy) and ferulic acid (4-hydroxy-3-methoxy).

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
Cat. No. B7907644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Hydroxyphenyl)-2-propenoic acid
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C=CC(=O)O
InChIInChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12)
InChIKeyKKSDGJDHHZEWEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Hydroxyphenyl)-2-propenoic acid (m-Coumaric acid) – Procurement-Relevant Structural & Physicochemical Baseline


3-(3-Hydroxyphenyl)-2-propenoic acid (also known as trans-3-hydroxycinnamic acid, m-coumaric acid, or 3-coumaric acid; CAS 588-30-7 for the unspecified geometry, CAS 14755-02-3 for the E-isomer) is a monohydroxycinnamic acid in which a single phenolic –OH is located at the meta position of the phenyl ring relative to the propenoic acid side chain. It belongs to the broader family of hydroxycinnamic acids (HCAs) that includes positional isomers o-coumaric acid (2-hydroxy) and p-coumaric acid (4-hydroxy) as well as polyhydroxylated analogues such as caffeic acid (3,4-dihydroxy) and ferulic acid (4-hydroxy-3-methoxy) [1]. Its molecular formula is C₉H₈O₃ (MW 164.16 g/mol) and it behaves as an extremely weak acid in aqueous solution [2]. Because the single meta-OH group lacks the ortho-dihydroxy (catechol) motif that strongly governs electron-donating capacity in HCAs, the redox behavior, enzyme recognition, and radical-scavenging profile of m-coumaric acid differ fundamentally from those of its o-, p-, and catechol-bearing analogues [1][3].

Why Generic Substitution Among Hydroxycinnamic Acids Fails – The Case for Specifying 3-(3-Hydroxyphenyl)-2-propenoic acid


Hydroxycinnamic acids are frequently treated as interchangeable “phenolic antioxidants” in procurement specifications, yet the position of the single hydroxyl group on the phenyl ring and the presence or absence of additional –OH or –OCH₃ substituents produce sharply divergent electrochemical, enzymatic, and radical-scavenging properties that cannot be compensated by simply normalizing to “total phenolic content” [1][2]. The meta-monohydroxy substitution pattern of 3-(3-hydroxyphenyl)-2-propenoic acid distinguishes it from the ortho isomer (which forms intramolecular hydrogen bonds), the para isomer (which benefits from extended conjugation through the side chain), and catechol-bearing analogues (which exploit a second reducible –OH) [1][3]. In practice, selecting the wrong positional isomer for an analytical standard, an SAR study, or a biochemical probe can invert the experimental outcome: e.g., a compound intended as a tyrosinase inhibitor may instead act as a substrate, or a molecule expected to suppress lipid peroxidation may function as a prooxidant [2][4]. The quantitative evidence that follows demonstrates exactly where these differences translate into measurable, decision-relevant parameters.

Quantitative Differentiation Guide for 3-(3-Hydroxyphenyl)-2-propenoic acid vs. Closest Analogs


Xanthine Oxidase Inhibition: m-Coumaric Acid Outperforms Caffeic and p-Coumaric Acid in a Direct Head-to-Head Comparison

In a structure–activity relationship study of caffeic acid analogues assayed against xanthine oxidase, m-coumaric acid (IC₅₀ = 63.31 µM) displayed the strongest inhibitory activity, exceeding that of caffeic acid (IC₅₀ = 74.6 µM) and p-coumaric acid (IC₅₀ = 111.09 µM) [1]. The inhibition by m-coumaric acid was uncompetitive with respect to the substrate xanthine, with an inhibition constant Ki of 21.568 µM [1]. This rank order is notable because it inverts the typical assumption that catechol-bearing HCAs are universally more potent.

Xanthine oxidase Gout Hyperuricemia Enzyme inhibition SAR

Tyrosinase Recognition: 3-Hydroxycinnamic Acid Is a Substrate, Not an Inhibitor—Divergent Behavior from the 2-Hydroxy Isomer

Kinetic characterization of cinnamic acid derivatives against tyrosinase revealed a fundamental mechanistic divergence: 3-hydroxycinnamic acid and 4-hydroxycinnamic acid act as substrates of the enzyme, whereas 2-hydroxycinnamic acid, cinnamic acid, and methoxylated analogues are inhibitors [1]. Docking studies demonstrated that tyrosinase can hydroxylate 3-hydroxycinnamic acid but cannot hydroxylate the 2-hydroxy isomer [1]. An older kinetic study on epidermis tyrosinase additionally reported that m-coumaric acid behaves as a slow-binding inhibitor with an overall inhibition constant of 0.05 mM and a Ki for the rapidly formed enzyme–inhibitor complex of 0.53 mM [2], indicating that the kinetic behavior is assay- and isoform-dependent.

Tyrosinase Melanogenesis Enzymatic browning Substrate specificity

Radical-Scavenging Capacity (DPPH): m-Coumaric Acid Is 2.7- to >3.7-Fold Weaker Than p-Coumaric Acid, Defining a Clear Potency Ceiling

In a comprehensive multi-assay antioxidant evaluation of phenolic compounds at a uniform concentration of 50 µM, m-coumaric acid exhibited a DPPH IC₅₀ exceeding 50,000 µM, indicating essentially negligible DPPH radical-scavenging capacity under these conditions [1]. By contrast, the para isomer p-coumaric acid gave a measurable IC₅₀ of 13,360.55 ± 725.98 µM, representing at least a 3.7-fold improvement [1]. The same pattern was observed in ABTS scavenging (m-coumaric acid: 51.93 ± 4.30% inhibition; p-coumaric acid: 65.36 ± 3.67%) and CUPRAC reducing capacity (m-coumaric acid: 61.32 ± 8.32 µM Trolox equiv.; p-coumaric acid: 52.02 ± 9.96 µM CTrolox equiv.), though FRAP values were comparable [1]. A separate dissertation study confirmed that m-coumaric acid shows very poor scavenging toward DPPH and galvinoxyl radicals, with most of the free radicals remaining unchanged after the experimental period [2].

DPPH assay Radical scavenging Antioxidant ranking Structure–activity relationship

Lipid Peroxidation Protection: m-Coumaric Acid Protects Only 6.23% of Linoleic Acid vs. 27.6% for p-Coumaric Acid

In a comparative study of hydroxycinnamic acids for their ability to protect polyunsaturated fatty acids from autoxidation, m-coumaric acid provided only 6.23% protection of linoleic acid and 11.4% protection of methyl linoleate, markedly lower than p-coumaric acid (27.6% and 25.3%, respectively) and ferulic acid (55.4% and 70.0%) under identical experimental conditions [1]. In a DNA protection model using AAPH-induced oxidation, m-coumaric acid trapped only 0.24 peroxyl radicals, compared with 1.98 for p-coumaric acid and 6.89 for ferulic acid [1].

Lipid peroxidation Linoleic acid protection AAPH-induced oxidation Food preservation

Oxidation Potential and Prooxidant Threshold: m-Coumaric Acid (Epa 0.78 V) Lies Deep in the Prooxidant Zone vs. Caffeic Acid (Epa 0.45 V)

Cyclic voltammetry of a panel of natural phenolics established a clear threshold: compounds with first oxidation potentials (Epa) lower than 0.45 V behave as antioxidants in a lipid peroxidation assay, whereas those with Epa > 0.45 V act as prooxidants [1]. m-Coumaric acid recorded an Epa of 0.78 V, placing it firmly in the prooxidant range, with a measured prooxidant activity of –10.6 ± 1.1% (negative values denote prooxidant behavior) [1]. In contrast, caffeic acid (Epa = 0.45 V) showed antioxidant activity (+11.2 ± 2.2%) and p-coumaric acid (Epa = 0.67 V) exhibited stronger prooxidant activity (–23.3 ± 3.1%) [1]. The meta isomer was noted as the most easily oxidized among the three monohydroxycinnamic acid positional isomers [1].

Cyclic voltammetry Oxidation potential Prooxidant activity Electrochemical SAR

Cu(II)-Mediated DNA Damage: 3-Hydroxycinnamic Acid Lacks the Catechol Motif Required for Potent Prooxidant DNA Cleavage

A structure–activity study examining the prooxidant DNA-damaging capacity of hydroxycinnamic acids in the presence of Cu(II) ions demonstrated that compounds bearing an ortho-dihydroxyl (catechol) group (caffeic acid, chlorogenic acid) or a 4-hydroxy-3-methoxyl group (ferulic acid, sinapic acid) exhibited markedly higher DNA strand-breakage activity than monohydroxy analogues such as 3-hydroxycinnamic acid and 4-hydroxycinnamic acid [1]. The low activity of 3-hydroxycinnamic acid is attributed to its inability to chelate Cu(II) as a bidentate ligand and thereby facilitate intramolecular electron transfer to generate reactive oxygen species [1]. This defines a clear structural prerequisite for potent DNA cleavage that the meta-monohydroxy compound does not satisfy.

DNA damage Prooxidant Copper chelation Hydroxycinnamic acid SAR

Evidence-Based Application Scenarios for 3-(3-Hydroxyphenyl)-2-propenoic acid Procurement


Xanthine Oxidase Inhibitor Lead Optimization for Hyperuricemia and Gout Drug Discovery

The demonstration that m-coumaric acid (IC₅₀ = 63.31 µM) is a more potent xanthine oxidase inhibitor than the heavily investigated caffeic acid (IC₅₀ = 74.6 µM) and p-coumaric acid (IC₅₀ = 111.09 µM) [1] makes it a compelling starting scaffold for medicinal chemistry programs targeting hyperuricemia. Its uncompetitive inhibition mode (Ki = 21.568 µM) [1] offers a distinct kinetic mechanism that can be exploited in fragment-based or structure-guided design. Procurement of high-purity trans-3-hydroxycinnamic acid (CAS 14755-02-3) is specifically recommended when the synthetic chemistry plan requires a monohydroxy cinnamic acid core that can be systematically elaborated with additional substituents while retaining or improving XO potency.

Tyrosinase Substrate Probe for Enzymology and Melanogenesis Research

Because 3-hydroxycinnamic acid is recognized and hydroxylated by tyrosinase—unlike its 2-hydroxy isomer which acts exclusively as an inhibitor [2][3]—it serves as a structurally defined probe substrate for kinetic characterization of tyrosinase isoforms. This property is valuable in enzymology laboratories studying the catalytic mechanism of copper monooxygenases, in screening assays that require a monophenolic substrate control distinct from the native substrate L-tyrosine, and in investigations of melanin biosynthesis where the fate of meta-substituted phenolic precursors is of interest. The compound's dual identity as both a substrate (in some conditions) and a slow-binding inhibitor (Ki = 0.53 mM for epidermis tyrosinase) [3] further recommends it for teaching laboratories illustrating enzyme kinetic complexity.

Negative-Control Monohydroxy HCA for Prooxidant DNA Damage Studies

In experimental systems designed to evaluate Cu(II)-mediated oxidative DNA strand breakage by plant phenolics, 3-hydroxycinnamic acid reliably behaves as a low-activity monohydroxy control that lacks the catechol or 4-hydroxy-3-methoxyl pharmacophore required for potent DNA cleavage [4]. This property is directly applicable in genotoxicity screening panels, in anticancer research where metal-chelating prooxidants are investigated as selective cytotoxic agents, and in food safety studies assessing the DNA-damaging potential of dietary phenolic acids. Inclusion of 3-hydroxycinnamic acid alongside caffeic acid and ferulic acid provides an internal structure–activity reference point that strengthens the mechanistic interpretation of experimental results.

Electrochemical Reference Standard for Redox Potential Calibration in Phenolic Compound Libraries

With a well-characterized first oxidation peak potential (Epa = 0.78 V vs. Ag/AgCl on glassy carbon at 100 mV/s) and a defined prooxidant/antioxidant threshold crossing [5], 3-hydroxycinnamic acid can serve as a stable, commercially available electrochemical reference compound for calibrating voltammetric measurements across different laboratories. Its Epa value, which falls between p-coumaric acid (0.67 V) and salicylic acid (0.94 V) [5], makes it particularly useful for benchmarking the redox behavior of newly synthesized monohydroxycinnamic acid derivatives or for standardizing the interpretation of structure–redox potential relationships in high-throughput electroanalytical screening platforms.

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